molecular formula C6H12O5 B3050722 beta-D-Fucose CAS No. 28161-52-6

beta-D-Fucose

Número de catálogo: B3050722
Número CAS: 28161-52-6
Peso molecular: 164.16 g/mol
Clave InChI: SHZGCJCMOBCMKK-FPRJBGLDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La Beta-D-Fucosa es una desoxihexosa, un tipo de azúcar que carece de un grupo hidroxilo en el carbono en la posición 6. Es un monosacárido que se encuentra comúnmente en varios glicanos y glucolípidos N y O enlazados producidos por células de mamíferos. La Beta-D-Fucosa juega un papel crucial en numerosos procesos biológicos, incluidas las reacciones de transfusión sanguínea, la adhesión leucocito-endotelial mediada por selectina, las interacciones huésped-microbio y los eventos de señalización de la familia del receptor Notch .

Análisis De Reacciones Químicas

Tipos de reacciones

La Beta-D-Fucosa experimenta varias reacciones químicas, que incluyen:

    Oxidación: La Beta-D-Fucosa se puede oxidar para producir derivados de fucosa.

    Reducción: Las reacciones de reducción pueden convertir Beta-D-Fucosa en otros alcoholes de azúcar.

    Sustitución: La Beta-D-Fucosa puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran Beta-D-Fucosa incluyen agentes oxidantes como el permanganato de potasio para reacciones de oxidación, agentes reductores como el borohidruro de sodio para reacciones de reducción y varios catalizadores para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas controladas y niveles de pH para garantizar la formación del producto deseado.

Principales productos formados

Los principales productos formados a partir de las reacciones de Beta-D-Fucosa incluyen derivados de fucosa, alcoholes de azúcar y compuestos de fucosa sustituidos. Estos productos tienen varias aplicaciones en investigación e industria.

Aplicaciones Científicas De Investigación

La Beta-D-Fucosa tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

La Beta-D-Fucosa ejerce sus efectos a través de su incorporación en glicoproteínas y glucolípidos. Se agrega a estas moléculas mediante fucosiltransferasas, que transfieren fucosa de GDP-beta-D-fucosa a moléculas aceptoras específicas. Este proceso de fucosilación puede modular la función de las proteínas de la superficie celular, influyendo en la señalización celular, la adhesión y las respuestas inmunitarias .

Comparación Con Compuestos Similares

Compuestos similares

    L-Fucosa: Otra desoxihexosa con características estructurales similares pero diferente estereoquímica.

    D-Galactosa: Un azúcar hexosa que comparte algunas similitudes estructurales con Beta-D-Fucosa.

    D-Glucosa: Un azúcar hexosa común que está estructuralmente relacionado con Beta-D-Fucosa.

Unicidad

La Beta-D-Fucosa es única debido a su papel específico en la fucosilación, una modificación postraduccional que impacta significativamente varios procesos biológicos. A diferencia de otras hexosas, la Beta-D-Fucosa a menudo se encuentra como una modificación terminal en las estructuras de glicanos, confiriendo propiedades funcionales únicas a estas moléculas .

Actividad Biológica

Beta-D-fucose (β-D-fucose) is a monosaccharide that plays a significant role in various biological processes, particularly in the context of glycosylation and cell signaling. This article explores the biological activity of β-D-fucose, highlighting its roles in immunity, cancer, and cellular interactions, supported by data tables and case studies.

Structure and Metabolism

β-D-fucose is an essential component of fucosylated glycoconjugates, which are critical for numerous biological functions. The metabolism of β-D-fucose involves its conversion to GDP-fucose, which serves as a substrate for fucosyltransferases that catalyze the transfer of fucose to glycoproteins and glycolipids. This process is crucial for the proper functioning of various cellular mechanisms.

Key metabolic pathways:

  • De novo synthesis: Involves the conversion of GDP-mannose to GDP-fucose through several enzymatic steps.
  • Salvage pathway: Free L-fucose can be phosphorylated and converted back to GDP-fucose, allowing cells to recycle existing fucosylated glycoconjugates for further use .

1. Immunity

β-D-fucose is integral to immune responses. It modifies cell surface proteins that are involved in leukocyte trafficking and adhesion. Congenital mutations affecting GDP-fucose transport can lead to severe immune deficiencies, as seen in leukocyte adhesion deficiency type II (LAD2), where the absence of fucosylated selectins impairs leukocyte function .

Case Study: LAD2

  • Patients with LAD2 exhibit immunodeficiency and developmental delays due to mutations in the GDP-fucose transporter gene (SLC35C1). Dietary supplementation with fucose has shown potential in alleviating some symptoms .

2. Cancer

Fucosylation significantly impacts cancer biology. Alterations in fucosylation patterns are associated with tumor progression and metastasis. Increased levels of fucosylated proteins have been linked to poor prognosis in various cancers, including breast and liver cancers.

Table 1: Fucosylation and Cancer Correlations

Cancer TypeFucosylated MarkerAssociation with Prognosis
Breast Cancerα(1,6)-fucosylated haptoglobinAssociated with presence of cancer
Hepatocellular Carcinoma (HCC)Core fucosylated α-fetoproteinEarly detection marker
Lung CancerFucosylated E-cadherinPoor prognosis

Pharmacological inhibition of fucosylation has been shown to reduce cancer cell migration and proliferation, indicating that targeting fucosylation could be a therapeutic strategy .

3. Cellular Interactions

Lectins that bind to fucosylated structures play a role in pathogen adherence and infection. For instance, certain bacterial lectins recognize fucosylated carbohydrates on host cells, facilitating infection processes .

Case Study: Pseudomonas aeruginosa

  • This pathogen utilizes lectins that bind to fucosylated blood group antigens, promoting respiratory tissue damage in cystic fibrosis models. Inhibition of these interactions using monosaccharides has been shown to reduce infection severity .

Propiedades

IUPAC Name

(2R,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-FPRJBGLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318534
Record name β-D-Fucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-D-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28161-52-6
Record name β-D-Fucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28161-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Fucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028161526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name β-D-Fucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9GS9H79G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-D-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Fucose
Reactant of Route 2
beta-D-Fucose
Reactant of Route 3
beta-D-Fucose
Reactant of Route 4
beta-D-Fucose
Reactant of Route 5
beta-D-Fucose
Reactant of Route 6
beta-D-Fucose

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.